molecular formula C22H23NO2S B11331766 N-(3,4-dimethylphenyl)-4-ethoxy-N-(thiophen-2-ylmethyl)benzamide

N-(3,4-dimethylphenyl)-4-ethoxy-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B11331766
M. Wt: 365.5 g/mol
InChI Key: BVOAFSHNMGUMKP-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)-4-ethoxy-N-[(thiophen-2-yl)methyl]benzamide is a complex organic compound that features a benzamide core substituted with a 3,4-dimethylphenyl group, an ethoxy group, and a thiophen-2-ylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-4-ethoxy-N-[(thiophen-2-yl)methyl]benzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-ethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3,4-dimethylaniline to yield the benzamide.

    Introduction of the Thiophen-2-ylmethyl Group: The thiophen-2-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of the benzamide with thiophen-2-ylmethyl chloride in the presence of a base such as triethylamine.

    Final Product Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain N-(3,4-dimethylphenyl)-4-ethoxy-N-[(thiophen-2-yl)methyl]benzamide in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylphenyl)-4-ethoxy-N-[(thiophen-2-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine as a base in nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3,4-Dimethylphenyl)-4-ethoxy-N-[(thiophen-2-yl)methyl]benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Material Science: It can be used in the development of organic semiconductors and other advanced materials.

    Biological Research: The compound may be used as a probe or tool in biological studies to investigate cellular processes and molecular interactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-4-ethoxy-N-[(thiophen-2-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the biological context in which the compound is used. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dimethoxyphenyl)-4-ethoxy-N-[(thiophen-2-yl)methyl]benzamide: Similar structure but with methoxy groups instead of methyl groups.

    N-(3,4-Dimethylphenyl)-4-methoxy-N-[(thiophen-2-yl)methyl]benzamide: Similar structure but with a methoxy group instead of an ethoxy group.

Uniqueness

N-(3,4-Dimethylphenyl)-4-ethoxy-N-[(thiophen-2-yl)methyl]benzamide is unique due to the specific combination of substituents on the benzamide core, which can influence its chemical reactivity and biological activity. The presence of both the ethoxy group and the thiophen-2-ylmethyl group provides distinct properties that differentiate it from similar compounds.

Properties

Molecular Formula

C22H23NO2S

Molecular Weight

365.5 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-4-ethoxy-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C22H23NO2S/c1-4-25-20-11-8-18(9-12-20)22(24)23(15-21-6-5-13-26-21)19-10-7-16(2)17(3)14-19/h5-14H,4,15H2,1-3H3

InChI Key

BVOAFSHNMGUMKP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CS2)C3=CC(=C(C=C3)C)C

Origin of Product

United States

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